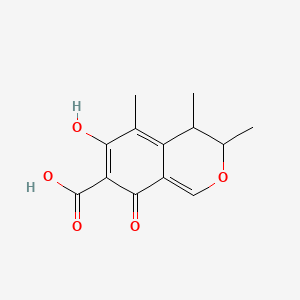

8-Hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-isochromene-7-carboxylic acid

説明

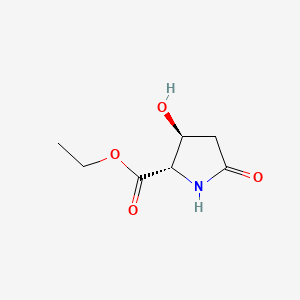

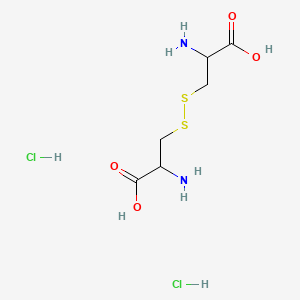

8-Hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-isochromene-7-carboxylic acid, also known as antimycin, belongs to the class of organic compounds known as benzopyrans . It is a type of isochromene .

Molecular Structure Analysis

The molecular formula of this compound is C13H14O5 . Its canonical SMILES representation isCC1C(C)OC=C2C1=C(C)C(C(=C2O)C(=O)O)=O . The average mass is 250.247 Da and the monoisotopic mass is 250.084122 Da . Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.25 . The exact physical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用

Biotechnological Production of Carboxylic Acids : Microbiologically produced oxo- and hydroxycarboxylic acids, including isochromene derivatives, are valuable for organic synthesis, providing new chiral entities for total synthesis and pharmaceutical research (Aurich et al., 2012).

Synthesis of Isochromene Derivatives for Biologically Active Compounds : Compounds similar to 8-Hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-isochromene-7-carboxylic acid have been synthesized for their potential as intermediates in the creation of biologically active compounds (Zhu et al., 2014).

Antitumor Agents Synthesis : Synthesis methods involving similar isochromene structures have been developed for potential use in antitumor agents (Mondal et al., 2003).

Fluorescence Properties in Solid State : Research has been conducted on benzo[c]coumarin carboxylic acids, closely related to isochromene carboxylic acids, for their fluorescence properties in the solid state, which can have applications in materials science (Shi et al., 2017).

Antibacterial Agents : Pyridonecarboxylic acids, with structural similarities to isochromene carboxylic acids, have been studied for their use as antibacterial agents, demonstrating significant medical applications (Egawa et al., 1984).

Bioactive Compound Isolation from Fungi : A study identified compounds including a variant of 8-Hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-isochromene-7-carboxylic acid from Aspergillus aculeatus, indicating its presence in natural products and potential bioactivity (Xu Ya, 2015).

Safety And Hazards

特性

IUPAC Name |

6-hydroxy-3,4,5-trimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGDIJWINPWWJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antimycin | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)